1,3-diethyl-6-fluoro-2-methyl-1H-3,1-benzimidazol-3-ium
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Overview
Description
1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole hydrides.
Scientific Research Applications
1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. The fluorine atom at the 6th position can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the fluorine atom at the 6th position.
1,3-DIETHYL-6-CHLORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1,3-DIETHYL-6-FLUORO-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16FN2+ |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-diethyl-5-fluoro-2-methylbenzimidazol-1-ium |
InChI |
InChI=1S/C12H16FN2/c1-4-14-9(3)15(5-2)12-8-10(13)6-7-11(12)14/h6-8H,4-5H2,1-3H3/q+1 |
InChI Key |
KRRYQIDCIOCJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)F)CC)C |
Origin of Product |
United States |
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